

Mal-amido-PEG16-acid structure and properties

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Compound of Interest

Compound Name: *Mal-amido-PEG16-acid*

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An In-depth Technical Guide to **Mal-amido-PEG16-acid**

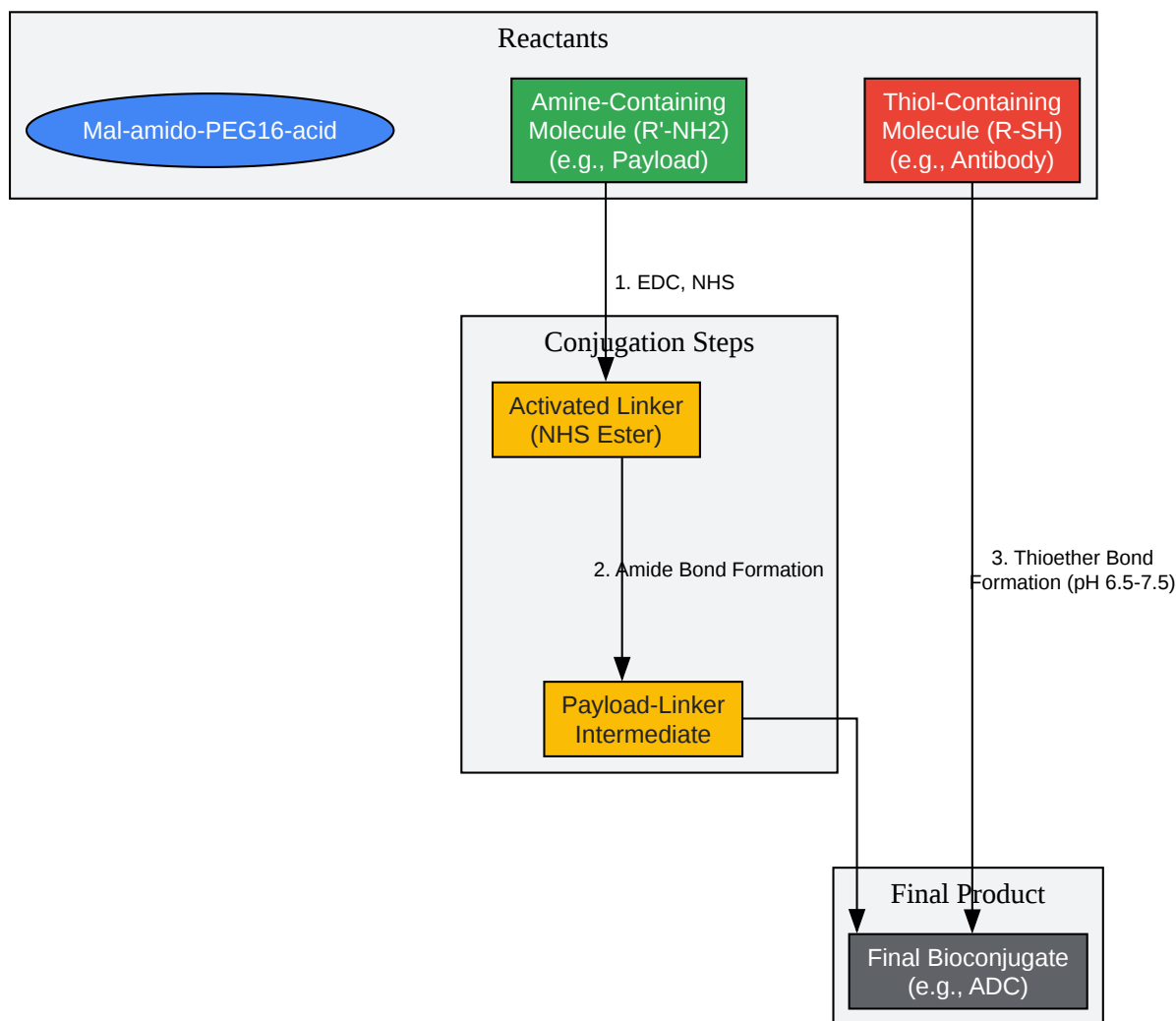
Introduction

Mal-amido-PEG16-acid is a heterobifunctional linker of the polyethylene glycol (PEG) class, designed for advanced bioconjugation applications in research and pharmaceutical development. This linker is characterized by two distinct reactive termini: a maleimide group and a carboxylic acid group, separated by a 16-unit PEG spacer. The maleimide group offers selective reactivity towards thiol (sulfhydryl) groups, such as those found in cysteine residues of proteins.[1][2] Conversely, the terminal carboxylic acid can be activated to form stable amide bonds with primary amine groups.[3]

The hydrophilic PEG chain is integral to its function, enhancing the aqueous solubility and stability of the resulting conjugates.[3][4] These properties often improve the pharmacokinetic profile of bioconjugates by reducing aggregation and minimizing non-specific interactions.[4][5] Consequently, **Mal-amido-PEG16-acid** is frequently employed in the synthesis of sophisticated targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[4][6][7]

Physicochemical Properties

The structural and chemical properties of **Mal-amido-PEG16-acid** are summarized below. These data are critical for calculating molar equivalents in conjugation reactions and for analytical characterization.



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Fig 1. Reaction pathway for bioconjugation using **Mal-amido-PEG16-acid**.

Experimental Protocol: Synthesis of an Antibody-Drug Conjugate (ADC)

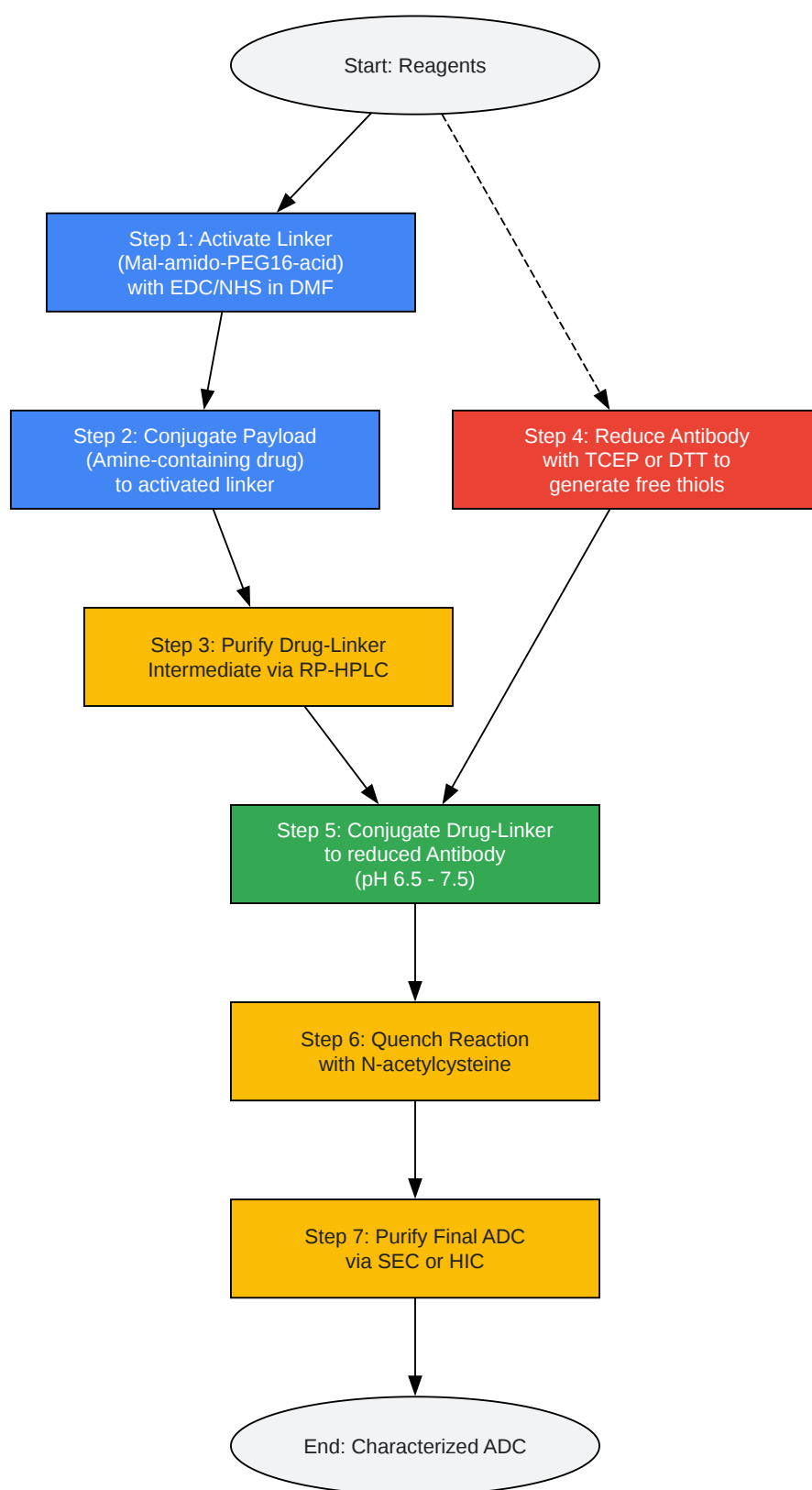
This protocol provides a general methodology for the synthesis of an ADC using **Mal-amido-PEG16-acid**. It involves the activation of the linker, conjugation to an amine-containing payload, and subsequent reaction with a thiol-containing antibody. This procedure is adapted from standard bioconjugation techniques.[\[4\]](#)[\[5\]](#)

Part 1: Activation of Mal-amido-PEG16-acid and Conjugation to Payload

- Activation of Carboxylic Acid:
 - Dissolve **Mal-amido-PEG16-acid** in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
 - Add 1.5 molar equivalents of EDC and 1.2 molar equivalents of NHS to the solution.
 - Stir the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester.[\[5\]](#)
- Conjugation to Amine-Containing Payload:
 - In a separate vessel, dissolve the amine-containing drug payload in anhydrous DMF or DMSO.
 - Add the payload solution to the activated linker solution from the previous step.
 - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C to form a stable amide bond.[\[5\]](#)
- Purification of Drug-Linker Intermediate:
 - Purify the resulting maleimide-functionalized drug-linker conjugate to remove unreacted starting materials.
 - Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method for this purification step.[\[4\]](#)[\[5\]](#)

Part 2: Antibody Preparation and Final Conjugation

- Antibody Reduction:
 - Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS).
 - To generate free thiol groups, reduce the interchain disulfide bonds of the antibody using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The molar ratio of the reducing agent to the antibody will determine the final drug-to-antibody ratio (DAR).
 - Incubate the reaction under controlled conditions (e.g., 37°C for 30-60 minutes).
 - Remove the excess reducing agent using a desalting column or size-exclusion chromatography (SEC).
- Conjugation of Drug-Linker to Antibody:
 - Add the purified drug-linker intermediate from Part 1 to the reduced antibody solution. The reaction should be performed at a pH between 6.5 and 7.5.[\[2\]](#)
 - Incubate the mixture for 1-4 hours at room temperature or overnight at 4°C.[\[4\]](#)
- Quenching and Purification:
 - Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.[\[4\]](#)
 - Purify the final ADC from unconjugated drug-linker and other impurities using chromatographic techniques like SEC or hydrophobic interaction chromatography (HIC).[\[4\]](#)



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Fig 2. Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

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